molecular formula C9H8N2O2 B582902 Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate CAS No. 147071-00-9

Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Cat. No. B582902
CAS RN: 147071-00-9
M. Wt: 176.175
InChI Key: JKZKPRSBRUHIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate” is a heterocyclic compound . Its empirical formula is C9H8N2O2 and it has a molecular weight of 176.17 .


Molecular Structure Analysis

The SMILES string representation of “Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate” is COC(=O)c1nccc2[nH]ccc12 . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

“Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Cancer Therapy

“Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate” and its derivatives have shown potential in cancer therapy. They have been found to inhibit the Fibroblast Growth Factor Receptor (FGFR), which plays an essential role in various types of tumors . Abnormal activation of FGFR signaling pathway is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Diabetes and Related Disorders

This compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Mitotic Kinase Inhibition

“Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate” has also been used in the design of inhibitors for the mitotic kinase Monopolar Spindle 1 (MPS1) . MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers . MPS1 inhibitors are currently under clinical investigation for the treatment of various cancers .

Microtubule Network Disruption

This compound has been used in the synthesis of derivatives that can disrupt the cellular microtubule network . This disruption can lead to cell death, making these derivatives potential candidates for cancer therapy .

Safety and Hazards

The compound is classified under GHS07 and has a hazard classification of Acute Tox. 4 Oral . In case of skin contact, it is recommended to wash off with soap and plenty of water .

properties

IUPAC Name

methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)5-11-7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZKPRSBRUHIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659302
Record name Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

CAS RN

147071-00-9
Record name Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 500 mL Parr bottle was added methyl 4-[(E)-2-(dimethylamino)vinyl]-5-nitropyridine-2-carboxylate (18.9 g, 75.2 mmol) and anhydrous methanol (200 mL). The mixture was purged with nitrogen gas for 10 min. To this suspension was added Pd(10%)/C (1.90 g, 10 w/w %), and the suspension was degassed for 5 more minutes. The hydrogenation began with 43 psi H2 without heating. The reaction became exothermic as indicated by the rising temperature (about 2-3° C. per min) inside the Parr bottle (monitored by a thermal coupling thermometer). As the temperature inside of the reaction reached 45° C., the hydrogen gas flow into the Parr bottle was stopped, and the mixture was allowed to cool down to 25° C. for 30 min. The color of the liquid of the suspension changed from purple red to light green and then colorless in the first hour of the reduction, and about 30 psi H2 was consumed. The hydrogen pressure was brought to 50 psi, and the hydrogenation was continued at 50° C. for 20 h. There was no more hydrogen gas consumed in the last 20 h. After cooling the reaction mixture to 20° C., the solid mixture, which contained Pd(10%)/C and product, was filtered. The solid mixture was suspended in DMSO (200 mL), and the suspension was heated on a hot plate to 80° C. internal temperature with stirring for 10 min. The hot suspension was filtered and the Pd(10%)/C solid was washed with a small portion of DMSO (50 mL). The DMSO filtrate and washing were combined and poured into water (600 mL). Off white solid product precipitated out, and the suspension was stirred for 1 h before filtering, and lyophilizing. The title compound was obtained as an off-white solid product was obtained (11.3 g, >95% pure, 86% yield). 1H NMR (300 MHz, DMSO-d6) δ ppm 3.84 (s, 3H) 6.68 (d, J=2.8 Hz, 1H) 7.73 (d, J=3.0 Hz, 1H) 8.36 (s, 1H) 8.80 (s, 1H) 11.99 (s, 1H). LCMS: (APCI, M-H—)=175
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.